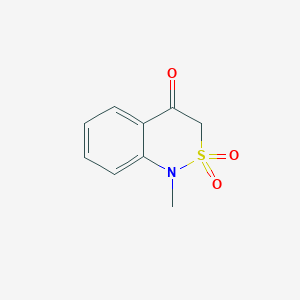

2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-2,2-dioxo-2λ6,1-benzothiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-10-8-5-3-2-4-7(8)9(11)6-14(10,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAAUAZTLUBBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372102 | |

| Record name | 1-Methyl-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7117-31-9 | |

| Record name | 1-Methyl-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7117-31-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one, a member of the benzothiazine class of heterocyclic compounds, has garnered significant interest in medicinal chemistry. Benzothiazines are recognized for their diverse pharmacological activities, serving as scaffolds for drugs with anti-inflammatory, analgesic, and antimicrobial properties. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and potential applications in drug discovery and development.

Physicochemical Properties

This compound is a crystalline powder, typically faint yellow in color. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 7117-31-9 | [1] |

| Molecular Formula | C₉H₉NO₃S | [2] |

| Molecular Weight | 211.24 g/mol | [2] |

| Melting Point | 117-118 °C | [3] |

| Boiling Point | 379.3±45.0 °C (Predicted) | [3] |

| Density | 1.404±0.06 g/cm³ (Predicted) | [3] |

| pKa | -4.32±0.20 (Predicted) | [3] |

Structural Elucidation: The molecular structure of this compound has been confirmed by X-ray crystallography[5]. The heterocyclic thiazine ring adopts a half-boat conformation, with the sulfur atom out of the plane of the other atoms in the ring[5]. The sulfonyl group is nearly perpendicular to the benzene ring[5].

Synthesis and Characterization

The synthesis of 2,1-benzothiazine derivatives has been approached through various routes, often involving cyclization reactions. While a specific, detailed, step-by-step protocol for the title compound is not consolidated in a single source, the general strategies can be inferred from the synthesis of its derivatives.

General Synthetic Approach

A common pathway to the 2,1-benzothiazine core involves the cyclization of N-substituted sulfonamides derived from anthranilic acid esters or related compounds.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Characterization

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Characteristic signals include those for the N-methyl group, the methylene protons of the thiazine ring, and the aromatic protons of the benzene ring. For derivatives, specific proton signals can be used to confirm structural modifications[2].

-

¹³C NMR: The carbon spectrum provides key information on the carbonyl carbon, the aromatic carbons, and the carbons of the N-methyl and methylene groups, confirming the overall carbon framework[2].

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the sulfonyl (S=O) and carbonyl (C=O) groups, which are key functional groups in the molecule[6].

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity[7].

Reactivity and Stability

The chemical reactivity of this compound is centered around its key functional groups: the ketone at the 4-position, the active methylene group at the 3-position, and the sulfonamide moiety within the heterocyclic ring.

Key Reactions

-

Reaction at the Carbonyl Group: The ketone at the 4-position is a key site for chemical modification. For instance, it readily reacts with hydrazine hydrate to form the corresponding 4-hydrazono derivative. This hydrazone can then be used as a versatile intermediate for the synthesis of a wide range of derivatives through condensation with various aldehydes and ketones[1][2][6].

Reaction with Hydrazine:

Caption: Reaction of this compound with hydrazine and subsequent derivatization.

-

Reactions involving the Methylene Group: The methylene group adjacent to the carbonyl and sulfonyl groups can be activated for various condensation and substitution reactions, allowing for the introduction of diverse substituents at the 3-position.

Stability and Degradation

Detailed studies on the stability of this compound under various conditions such as pH, temperature, and light are not extensively reported in the literature. However, the stability of the benzothiazine ring can be a concern under certain conditions. For example, benzothiazine derivatives with a carboxylic acid function at the C-3 position have been reported to exhibit low stability under both acidic and basic conditions, which can complicate synthetic manipulations[4]. The sulfoxide derivatives of benzothiazines are also known to undergo rearrangement reactions[8]. Further investigation into the degradation pathways of this compound is warranted to understand its shelf-life and potential metabolic fate.

Potential Applications in Drug Development

The 2,1-benzothiazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.

-

Anti-inflammatory and Analgesic Agents: A significant body of research has focused on the development of benzothiazine derivatives as non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarities to established drugs like piroxicam and meloxicam, which also contain a benzothiazine dioxide core, underscore the potential of this chemical class[9][10]. Derivatives of 4-hydroxy-2,1-benzothiazine-3-carboxamides, in particular, have shown promising analgesic and anti-inflammatory effects[9].

-

Enzyme Inhibition: Derivatives of 2,1-benzothiazin-4(3H)-one have been investigated as inhibitors of various enzymes. For instance, certain hydrazone derivatives have shown potent inhibitory activity against monoamine oxidase (MAO) A and B, suggesting their potential for the treatment of neurological disorders such as depression and Parkinson's disease[2][6].

-

Antimicrobial and Other Activities: The benzothiazine nucleus has been incorporated into molecules with a broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties[5][11].

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical landscape and significant potential in the field of drug discovery. Its core structure provides a robust platform for the synthesis of diverse derivatives with a wide range of pharmacological activities. While foundational knowledge of its properties and synthesis exists, further in-depth studies on its quantitative solubility, stability, and degradation pathways will be crucial for its advancement as a lead compound in therapeutic development. The continued exploration of the chemical space around the 2,1-benzothiazine nucleus holds promise for the discovery of novel and effective therapeutic agents.

References

- 1. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investiga ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07045F [pubs.rsc.org]

- 2. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rearrangement of benzothiazine sulphoxides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzothiazines | Fisher Scientific [fishersci.com]

- 11. easpublisher.com [easpublisher.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2,1-Benzothiazine Derivatives

For researchers, medicinal chemists, and professionals in drug development, the 2,1-benzothiazine scaffold represents a privileged heterocyclic system with significant therapeutic potential. This guide provides a comprehensive overview of the synthesis and characterization of 2,1-benzothiazine derivatives, emphasizing the rationale behind methodological choices and providing actionable protocols for laboratory application.

The Significance of the 2,1-Benzothiazine Core

The 2,1-benzothiazine framework, a fusion of a benzene and a thiazine ring, is a cornerstone in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological effects, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][3] Notably, 2,1-benzothiazine 2,2-dioxides have emerged as promising inhibitors of enzymes such as monoamine oxidases (MAOs) and Dengue NS5 RNA-dependent RNA polymerase, highlighting their potential in treating neurological disorders and viral infections.[1][4] The versatility of the 2,1-benzothiazine core allows for extensive functionalization, enabling the fine-tuning of its physicochemical properties and biological targets.

Strategic Approaches to the Synthesis of 2,1-Benzothiazine Derivatives

The construction of the 2,1-benzothiazine ring system can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern metal-catalyzed cross-coupling methods. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction efficiency and scalability.

Foundational Synthetic Methodologies

A common and effective approach to synthesize 2,1-benzothiazine 2,2-dioxides involves a multi-step sequence starting from readily available precursors like methyl anthranilate. This method typically includes sulfonamide formation, N-alkylation/arylation, and subsequent intramolecular cyclization.[5]

The following diagram illustrates a generalized synthetic pathway for the preparation of 2,1-benzothiazine 2,2-dioxides:

Caption: Generalized synthetic pathway for 2,1-benzothiazine 2,2-dioxides.

This foundational strategy offers a high degree of flexibility in introducing substituents at the nitrogen atom (N-1) and on the aromatic ring, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Advanced and Greener Synthetic Routes

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods.[3] These include:

-

Metal-Catalyzed Cyclizations: Palladium-catalyzed intramolecular Heck cyclization has been reported as an efficient method for synthesizing highly functionalized 1,2-benzothiazine 1,1-dioxides, a related class of compounds, in good yields.[6] Similar strategies can be adapted for 2,1-benzothiazine synthesis.

-

One-Pot Reactions: The development of one-pot, multi-component reactions provides a streamlined approach to complex benzothiazine derivatives, reducing reaction time, cost, and waste generation.[7][8]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating methods.[3]

The causality behind adopting these modern techniques lies in their adherence to the principles of green chemistry, offering advantages in terms of atom economy, energy efficiency, and reduced use of hazardous reagents.

Comprehensive Characterization of 2,1-Benzothiazine Derivatives

The unambiguous identification and purity assessment of newly synthesized 2,1-benzothiazine derivatives are paramount. A multi-technique approach is essential for a thorough characterization.

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.

| Technique | Information Obtained | Typical Spectral Features for 2,1-Benzothiazine Derivatives |

| ¹H NMR | Proton environment, connectivity, and stereochemistry. | Aromatic protons in the range of δ 7.0-8.5 ppm; signals for substituents on the nitrogen and the thiazine ring.[1][9] |

| ¹³C NMR | Carbon skeleton and functional groups. | Characteristic signals for aromatic carbons and carbons of the thiazine ring; SO₂ group influences adjacent carbon shifts.[9][10] |

| FT-IR | Presence of functional groups. | Strong absorptions for the S=O stretching of the SO₂ group (around 1330 and 1150 cm⁻¹); C=N stretching for certain derivatives.[1][9] |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | Provides the molecular ion peak (M⁺) to confirm the molecular formula; fragmentation can help in structural elucidation.[11] |

Chromatographic and Crystallographic Methods

Chromatographic techniques are crucial for assessing the purity of the synthesized compounds and for the separation of isomers.

-

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the purity of benzothiazine derivatives and can be adapted for chiral separations to resolve enantiomers.[11][12][13]

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and for preliminary purity checks.[11][13]

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, confirming its constitution and stereochemistry.[6][14] This technique is invaluable for understanding the spatial arrangement of atoms and intermolecular interactions in the solid state.[14]

The following diagram outlines a typical experimental workflow for the characterization of a newly synthesized 2,1-benzothiazine derivative:

Caption: A standard workflow for the characterization of 2,1-benzothiazine derivatives.

Experimental Protocols

The following provides a generalized, step-by-step methodology for key experimental procedures. It is crucial to consult specific literature for reaction conditions tailored to particular substrates.

General Procedure for the Synthesis of 1-Alkyl-2,1-benzothiazine-2,2-dioxides

-

Sulfonylation of Methyl Anthranilate: To a solution of methyl anthranilate in pyridine, slowly add methanesulfonyl chloride at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

N-Alkylation: To the resulting sulfonamide in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) and the desired alkyl halide. Heat the mixture until the starting material is consumed.

-

Intramolecular Cyclization: Treat the N-alkylated intermediate with a strong base (e.g., sodium ethoxide in ethanol) and heat under reflux to induce cyclization.

-

Work-up and Purification: After completion, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.

Protocol for Characterization

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for FT-IR analysis. Dissolve a sample in a volatile solvent for mass spectrometry.

-

Data Acquisition: Record ¹H NMR, ¹³C NMR, FT-IR, and mass spectra using standard instrument parameters.

-

Data Analysis: Analyze the obtained spectra to confirm the presence of characteristic peaks and fragmentation patterns corresponding to the expected structure.

-

Purity Determination: Inject a solution of the compound into an HPLC system equipped with a suitable column and detector to determine its purity.

Conclusion and Future Perspectives

The 2,1-benzothiazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse libraries of these compounds. A thorough characterization using a combination of spectroscopic and chromatographic techniques is essential to ensure the scientific integrity of subsequent biological evaluations. Future research in this area will likely focus on the development of even more efficient, stereoselective, and environmentally benign synthetic routes, as well as the exploration of novel biological applications for this versatile class of heterocyclic compounds.

References

- 1. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Functionalized 2,1-benzothiazine 2,2-dioxides as new inhibitors of Dengue NS5 RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 12. Enantiomers of benzothiadiazine diuretics by direct chromatographic resolution of the racemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chromatographic separation of 2,3-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

Biological activity of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-3-carboxylic acid.

An In-Depth Technical Guide to the Biological Activity of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-3-carboxylic Acid and its Derivatives

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the synthesis, biological activities, and structure-activity relationships of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-3-carboxylic acid and its associated derivatives. This class of compounds has emerged as a promising scaffold in the search for novel analgesic and anti-inflammatory agents.

Introduction: The Benzothiazine Scaffold in Medicinal Chemistry

The benzothiazole and benzothiazine core structures are recognized as "privileged scaffolds" in medicinal chemistry, forming the basis for a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Within this family, derivatives of 2,1-benzothiazine have been a focus of research, particularly as non-steroidal anti-inflammatory drugs (NSAIDs).

The subject of this guide, 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-3-carboxylic acid, is a notable analog of the 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid series, a class that includes well-known oxicam drugs. The replacement of the 4-hydroxyl group with a methyl group is a key example of bioisosteric replacement, a strategy used to modulate a molecule's pharmacological and pharmacokinetic properties while maintaining or enhancing its biological activity[4][5]. Preclinical studies have demonstrated that this modification yields compounds with significant analgesic and anti-inflammatory effects, in some cases exceeding the potency of established drugs like Piroxicam and Meloxicam[5][6].

This document will explore the chemical synthesis, elucidate the pharmacological profile through key in-vivo assays, delve into the structure-activity relationships that govern efficacy, and provide detailed experimental protocols for researchers in the field.

Chemical Synthesis and Structural Characterization

The foundation of studying this compound class lies in a robust and reproducible synthetic strategy. The parent acid is typically prepared via the alkaline hydrolysis of its corresponding methyl ester, a process that must be carefully controlled to prevent decarboxylation[7].

The general synthetic pathway allows for the creation of a diverse library of derivatives, which is essential for exploring structure-activity relationships.

The structures of all synthesized compounds are rigorously confirmed using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and single-crystal X-ray diffraction analysis. X-ray crystallography has proven particularly insightful, revealing, for instance, that different polymorphic forms of the same ester derivative can exist, a factor that profoundly impacts biological activity[4][6][8].

Pharmacological Profile: Analgesic and Anti-inflammatory Activity

The primary therapeutic potential of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-3-carboxylic acid and its derivatives lies in their potent analgesic and anti-inflammatory properties[8][9].

Hypothesized Mechanism of Action

While direct enzymatic assays are not extensively detailed in the reviewed literature, the consistent comparison to oxicam-based NSAIDs strongly suggests that these compounds function by inhibiting the cyclooxygenase (COX) enzymes. By blocking COX-1 and/or COX-2, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.

In-Vivo Efficacy

The standard and most informative preclinical model used to evaluate this class of compounds is the carrageenan-induced paw edema test in rats. This model is exceptionally valuable because it allows for the simultaneous assessment of anti-inflammatory and analgesic effects. Carrageenan injection induces a localized, acute inflammation, and the reduction in paw swelling (edema) serves as a quantifiable measure of anti-inflammatory activity. The associated pain response (hyperalgesia) can also be measured, providing data on analgesic efficacy[8][10].

Another key assay is the thermal tail-flick test , which assesses the response to a thermal pain stimulus. This test is useful for identifying centrally and peripherally acting analgesics. In this model, several N-alkylated derivatives of the parent compound demonstrated a statistically significant analgesic effect, with the majority inhibiting the thermal pain response more effectively than piroxicam at the same dose[4][5].

Comparative Activity Data

The following table summarizes the anti-inflammatory and analgesic activity of the parent acid and its sodium salt compared to the reference drug Diclofenac sodium in the carrageenan edema model.

| Compound | Dose (mg/kg) | Anti-inflammatory Activity (% Edema Reduction) | Analgesic Activity (% Increase in Pain Threshold) | Reference |

| 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-3-carboxylic acid | 20 | 38.5% | 71.4% | [8] |

| Sodium 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-3-carboxylate | 20 | 44.2% | 78.6% | [8] |

| Diclofenac sodium (Reference) | 20 | 51.9% | 85.7% | [8] |

These results indicate that while the reference drug shows higher activity, the core compound and its salt possess both moderate anti-inflammatory and high analgesic properties[8]. Further derivatization has led to even more potent compounds. For instance, the N-methyl-substituted methyl ester analog was found to exceed the analgesic activity of not only piroxicam but also the more potent meloxicam[5].

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core structure has yielded critical insights into the features that govern biological activity.

-

Bioisosteric Replacement: The initial design principle—replacing the 4-OH group of oxicam-like structures with a 4-CH₃ group—was validated, successfully retaining and, in some cases, enhancing the analgesic effect[4][5].

-

N-Alkylation: Substitution at the N-1 position of the benzothiazine ring with alkyl groups significantly influences analgesic potency. A study of methyl 1-R-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylates (where R is an alkyl group) found that all synthesized compounds showed a pronounced analgesic effect[9].

-

C3-Carboxyl Modification: The carboxylic acid at position 3 is a prime target for modification.

-

Esters: The ethyl ester of the parent acid was found to crystallize in two different polymorphic forms (monoclinic and orthorhombic). Remarkably, the monoclinic form proved to be a powerful analgesic and anti-inflammatory agent exceeding both Piroxicam and Meloxicam, whereas the orthorhombic form exhibited only weak to moderate effects. This highlights the critical importance of spatial conformation for activity[6][9].

-

Amides: Synthesizing N-alkylcarboxamides has been shown to sometimes lead to a significant reduction in anti-inflammatory effects while preserving analgesic activity[11]. This suggests a potential pathway to developing potent analgesics with a reduced side-effect profile associated with strong anti-inflammatory action.

-

-

Benzene Ring Substitution: In the related 4-hydroxy series, modification of the benzene ring was found to be an effective method for enhancing analgesic properties, with substitution at position 7 being particularly effective[12][13]. This suggests a promising avenue for further optimization of the 4-methyl series.

Preclinical Safety Profile: Gastric Tolerance

A significant drawback of long-term NSAID use is the risk of gastrointestinal damage, including ulceration. A key objective in developing new analgesics is to improve gastric safety.

A study on an amide derivative, N-(4-methoxybenzyl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide (referred to as compound NI-9), investigated its effect on the gastric mucosa of rats after 28 days of administration. The results were highly encouraging[14].

| Compound | Dose (mg/kg) | Ulcer Incidence | Ulcer Index (Severity) | Reference |

| Compound NI-9 | 3 | 71.4% | 1.8 ± 0.2 | [14] |

| Meloxicam (Reference) | 5 | 85.7% | 3.1 ± 0.3 | [14] |

Compound NI-9 demonstrated a superior safety profile, with an ulcer index 1.73 times lower than that of meloxicam. This suggests that the damaging effect was less severe and may indicate a different interaction with the protective mechanisms of the gastric mucosa[14]. This finding underscores the potential of this chemical class to yield drugs with an improved therapeutic window.

Detailed Experimental Protocols

For researchers aiming to work with this class of compounds, the following validated protocols provide a starting point.

Protocol 1: Synthesis of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-3-carboxylic acid (Monohydrate)

This protocol is adapted from the method described by Ukrainets et al.[7][8].

-

Hydrolysis: Add methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (0.01 mol) to a solution of sodium hydroxide (0.02 mol) in 50 mL of water.

-

Reflux: Heat the reaction mixture to boiling and maintain reflux for 4 hours. The progress of the hydrolysis can be monitored via Thin Layer Chromatography (TLC).

-

Cooling & Filtration: After 4 hours, cool the reaction mixture to room temperature. Filter the solution to remove any unreacted starting material or impurities.

-

Acidification: Carefully acidify the clear filtrate to a pH of 2 using concentrated hydrochloric acid (HCl). A precipitate will form.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing & Drying: Wash the collected solid with a small amount of cold water and then dry it in the air.

-

Characterization: The final product, 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-3-carboxylic acid monohydrate, can be characterized by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: In-Vivo Evaluation using Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for assessing anti-inflammatory and analgesic activity[8][10]. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

-

Animal Acclimatization: Use male Wistar rats (200-250 g). Allow them to acclimatize for at least one week before the experiment with free access to food and water.

-

Grouping: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a reference drug group (e.g., Diclofenac, 20 mg/kg), and test compound groups (e.g., 20 mg/kg).

-

Drug Administration: Administer the test compounds, reference drug, or vehicle (e.g., 1% starch solution) orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Baseline Measurement: Before carrageenan injection, measure the initial paw volume of each rat's right hind paw using a plethysmometer. This is the baseline (V₀).

-

Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat.

-

Anti-inflammatory Assessment: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ). The percentage of edema inhibition is calculated at the time of peak inflammation (usually 3-4 hours) using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV = Vₜ - V₀.

-

Analgesic Assessment (Hyperalgesia): At the same time points, assess the pain threshold using an analgesy-meter (e.g., Randall-Selitto test), which applies a linearly increasing pressure to the inflamed paw. The pressure at which the rat withdraws its paw is recorded. The increase in pain threshold compared to the control group indicates analgesia.

Conclusion and Future Outlook

The 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-3-carboxylic acid scaffold represents a highly promising platform for the development of new analgesic and anti-inflammatory agents. The bioisosteric replacement of the 4-hydroxy group with a methyl group has been validated as a successful strategy, yielding compounds with potency comparable or superior to established NSAIDs like piroxicam and meloxicam.

Key takeaways for drug development professionals include:

-

High Potency: N-alkylation and esterification can produce derivatives with exceptionally strong analgesic properties.

-

Improved Safety Potential: Amide derivatives have shown a promising separation of analgesic effects from gastrointestinal toxicity, a critical goal in NSAID research.

-

Stereochemical Importance: The profound difference in activity between polymorphic forms highlights the need for rigorous solid-state characterization during development.

Future research should focus on elucidating the precise mechanism of action through COX-1/COX-2 enzymatic assays, conducting comprehensive pharmacokinetic (ADME) studies, and further exploring the structure-activity relationships to optimize both potency and the safety profile.

References

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]

- 4. New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis and Biological Evaluation of Novel N-Alkyl-4-Methyl-2,2- Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxamides as Promising Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate and Its Analogs Modified in the Benzene Moiety of the Molecule as New Analgesics | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Inner Workings of a Mycobacterial Assassin: A Technical Guide to the Mechanism of Action of Benzothiazinones

Introduction: A New Paradigm in Anti-Tuberculosis Therapy

The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the development of novel therapeutics with unique mechanisms of action.[1][2] Among the most promising new classes of anti-tubercular agents are the benzothiazinones (BTZs), synthetic nitroaromatic compounds that exhibit potent bactericidal activity against Mtb at nanomolar concentrations.[1][3] This guide provides an in-depth technical exploration of the molecular mechanism by which benzothiazinones, exemplified by the lead compound BTZ043, exert their lethal effect on mycobacteria. We will delve into the specific molecular target, the intricate chemistry of drug activation and covalent modification, and the experimental methodologies that have been pivotal in elucidating this elegant and highly effective mechanism of action.

The Achilles' Heel: DprE1, a Gatekeeper of Mycobacterial Cell Wall Integrity

The remarkable efficacy of benzothiazinones stems from their highly specific targeting of a critical enzyme in the mycobacterial cell wall biosynthesis pathway: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[4][5][6] This enzyme is a key player in the synthesis of arabinogalactan and lipoarabinomannan, two essential polysaccharides that form the backbone of the unique and highly impermeable mycobacterial cell wall.[7][8][9]

DprE1, in concert with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[1][2][10] DPA serves as the sole donor of arabinofuranose residues for the construction of the arabinan domains of both arabinogalactan and lipoarabinomannan.[2][6] The inhibition of DprE1 effectively severs the supply line for a fundamental building block of the cell wall, leading to a catastrophic loss of structural integrity and, ultimately, bacterial cell death.[5][11] The essentiality of DprE1 for mycobacterial survival has been experimentally validated, making it an ideal target for therapeutic intervention.[12]

Caption: The DprE1/DprE2 enzymatic pathway for DPA biosynthesis.

A Suicide Mission: The Covalent Inhibition of DprE1

Benzothiazinones are not conventional enzyme inhibitors; they are highly sophisticated prodrugs that are activated within the mycobacterium to become irreversible, covalent inhibitors of DprE1.[6][13][14] This "suicide inhibition" mechanism is a key contributor to their extraordinary potency.[15] The process can be dissected into a series of precise molecular events:

-

Enzymatic Activation: The journey of a benzothiazinone molecule begins with its entry into the active site of DprE1. Here, the flavin adenine dinucleotide (FAD) cofactor, in its reduced form (FADH₂), plays a crucial role. The essential 8-nitro group of the benzothiazinone is reduced by the enzyme-bound FADH₂ to a highly reactive nitroso derivative.[1][6][13][16] This activation step is intrinsically linked to the catalytic cycle of the enzyme, making the inhibitor highly specific for its target.[15]

-

Nucleophilic Attack: The electrophilic nitroso intermediate is immediately susceptible to nucleophilic attack. A conserved cysteine residue within the DprE1 active site (Cys387 in M. tuberculosis) acts as the nucleophile, with its thiol group attacking the nitroso moiety.[1][6][13]

-

Formation of a Covalent Adduct: This nucleophilic attack results in the formation of a stable, covalent semimercaptal adduct between the benzothiazinone and the Cys387 residue of DprE1.[1][6] This irreversible modification of the enzyme's active site renders it permanently inactive, completely halting the conversion of DPR to its downstream products.[5][6]

Caption: Covalent inhibition of DprE1 by benzothiazinones.

Experimental Validation: Deconstructing the Mechanism

The elucidation of the benzothiazinone mechanism of action is a testament to the power of a multidisciplinary scientific approach. A confluence of genetic, biochemical, and structural biology techniques has provided irrefutable evidence for the suicide inhibition of DprE1.

Key Experimental Workflows

Caption: Workflow for validating the mechanism of DprE1 inhibitors.

Detailed Methodologies

1. Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the in vitro potency of benzothiazinones against M. tuberculosis.

-

Protocol:

-

Prepare serial dilutions of the benzothiazinone compound in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9 with OADC supplement).

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Incubate the plates at 37°C for 7-14 days.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Causality: A low MIC value (in the ng/mL range for BTZ043) indicates high whole-cell potency, suggesting a highly specific and effective mechanism of action.[4][5]

2. DprE1 Enzyme Inhibition Assay (Resazurin-Based Redox Assay)

-

Objective: To directly measure the inhibition of purified DprE1 enzyme activity.

-

Protocol:

-

Purify recombinant M. tuberculosis DprE1 protein.

-

In a 96-well plate, combine the purified DprE1 enzyme, its substrate (DPR or a suitable analog like farnesylphosphoryl-β-D-ribofuranose), and the benzothiazinone inhibitor at various concentrations.

-

The reduction of the DprE1 cofactor FAD to FADH₂ during substrate oxidation is coupled to the reduction of resazurin (a blue, non-fluorescent dye) to the highly fluorescent product, resorufin.

-

Monitor the increase in fluorescence over time to determine the rate of enzyme activity.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

-

Causality: This assay directly demonstrates that the compound inhibits the enzymatic activity of DprE1. Kinetic analysis can further reveal time-dependent, irreversible inhibition, which is characteristic of covalent inhibitors.[17]

3. Mass Spectrometry for Covalent Adduct Confirmation

-

Objective: To provide direct physical evidence of the covalent modification of DprE1 by the benzothiazinone.

-

Protocol:

-

Incubate purified DprE1 with the benzothiazinone compound and the substrate to allow for the formation of the covalent adduct.

-

Analyze the intact protein-drug complex using electrospray ionization mass spectrometry (ESI-MS) to detect a mass shift corresponding to the addition of the activated drug molecule.

-

Alternatively, subject the modified protein to proteolytic digestion (e.g., with trypsin).

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the specific peptide containing the Cys387 residue and confirm its modification by the benzothiazinone.

-

-

Causality: This method provides unambiguous proof of the covalent bond formation between the drug and the target enzyme at a specific amino acid residue.[1][6]

4. X-ray Crystallography of the DprE1-BTZ Complex

-

Objective: To visualize the three-dimensional structure of the DprE1 enzyme in complex with the benzothiazinone inhibitor at atomic resolution.

-

Protocol:

-

Generate the DprE1-BTZ covalent adduct in vitro.

-

Crystallize the protein-inhibitor complex.

-

Collect X-ray diffraction data from the crystals.

-

Solve and refine the crystal structure.

-

-

Causality: The resulting crystal structure provides a detailed snapshot of the inhibitor bound within the active site, confirming the covalent linkage to Cys387 and revealing the specific molecular interactions that contribute to the high-affinity binding.[1][3][18][19]

Quantitative Data Summary

| Parameter | Compound | Value | Significance |

| MIC | BTZ043 | 1 - 30 ng/mL | Exceptional whole-cell potency against M. tuberculosis.[4] |

| IC₅₀ (DprE1) | PBTZ169 | 0.02 - 0.79 µM | Direct and potent inhibition of the target enzyme.[19] |

| k_inact/K_I | Nitro-BTZs | High | Efficient time-dependent, irreversible inhibition.[20] |

| Resistance Mutation | BTZ043 | Cys387Ser/Gly | Confirms Cys387 as the critical residue for covalent binding.[1] |

Conclusion: A Platform for Future Drug Development

The mechanism of action of benzothiazinones represents a triumph of modern drug discovery. Their identity as suicide inhibitors of the essential mycobacterial enzyme DprE1 provides a clear rationale for their potent and specific bactericidal activity.[6][15] The detailed molecular understanding of this mechanism, underpinned by robust experimental validation, not only solidifies the position of benzothiazinones as promising clinical candidates for the treatment of tuberculosis but also provides a powerful platform for the structure-based design of next-generation DprE1 inhibitors.[1][21][22] The continued exploration of this unique therapeutic strategy holds immense promise in our ongoing battle against one of humanity's most persistent infectious diseases.

References

- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. pnas.org [pnas.org]

- 4. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]

- 5. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Biosynthesis of the arabinogalactan-peptidoglycan complex of Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]

- 9. portlandpress.com [portlandpress.com]

- 10. Decaprenylphosphoryl-β-d-ribose 2′-Epimerase 1 (DprE1): A Novel Therapeutic Target for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Decaprenylphosphoryl-β-D-ribose 2'-epimerase, the target of benzothiazinones and dinitrobenzamides, is an essential enzyme in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-β-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Modulation of the Meisenheimer complex metabolism of nitro-benzothiazinones by targeted C-6 substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]

- 22. ttu-ir.tdl.org [ttu-ir.tdl.org]

Spectroscopic Data of 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the compound 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry. The structural elucidation of this molecule is paramount for its application in the development of novel therapeutic agents. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental methodologies and the interpretation of the spectral features that confirm its molecular structure.

Introduction

This compound, with the molecular formula C₉H₉NO₃S and a molecular weight of 211.23 g/mol , belongs to the benzothiazine class of compounds.[1] Derivatives of the 2,1-benzothiazine core are of significant interest in drug discovery, having been investigated for a range of biological activities.[1] Accurate and detailed spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of the target compound. This guide serves as a detailed reference for the spectroscopic signature of this important molecule.

Molecular Structure

The structural framework of this compound consists of a benzene ring fused to a six-membered thiazine ring, which incorporates a sulfonyl group (SO₂), a ketone (C=O), and a methyl-substituted nitrogen atom.

References

An In-depth Technical Guide on the Crystal Structure of Methyl 4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzothiazine Scaffolds in Medicinal Chemistry

Benzothiazine derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. These structures are integral to the development of various therapeutic agents due to their wide spectrum of biological activities.[1][2] The 1,2-benzothiazine scaffold, in particular, is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), including Piroxicam and Meloxicam.[1] The compound of focus, methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, serves as a valuable starting material for synthesizing more potent analgesic and anti-inflammatory agents.[3] Understanding its precise three-dimensional atomic arrangement is paramount, as the biological properties of 2,1-benzothiazine derivatives are heavily influenced by their molecular and crystal structures.[3] This guide provides a comprehensive examination of the synthesis, molecular geometry, and crystal packing of this foundational compound, offering insights for the rational design of novel therapeutics.

Synthesis and Crystallization: A Pathway to a Pure Crystalline Form

The synthesis of methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate is a multi-step process that begins with the reaction of ortho-aminoacetophenone with methyl (chlorosulfonyl)acetate. This is followed by a base-catalyzed intramolecular cyclization. The resulting solid ester is then purified by filtration and recrystallized to yield colorless, block-shaped crystals suitable for X-ray diffraction analysis.[3]

Detailed Experimental Protocol

Step 1: Synthesis of the Anilide Intermediate

-

Dissolve ortho-aminoacetophenone (1.35 g, 0.010 mol) and triethylamine (1.54 mL, 0.011 mol) in 20 mL of dichloromethane (CH₂Cl₂).

-

Cool the solution to a temperature range of 268–273 K.

-

Add methyl (chlorosulfonyl)acetate (1.90 g, 0.011 mol) dropwise to the cooled solution while stirring.

-

Allow the reaction to proceed for 10 hours.

-

Quench the reaction by adding 50 mL of water and acidify the mixture to a pH of 4 with 1 N hydrochloric acid (HCl).

-

Separate the organic layer, dry it over anhydrous calcium chloride (CaCl₂), and remove the solvent under reduced pressure. The resulting anilide is used in the next step without further purification.[3]

Step 2: Intramolecular Cyclization and Crystallization

-

Prepare a solution of sodium methylate in anhydrous methanol by reacting metallic sodium (0.69 g, 0.030 mol) with 15 mL of absolute methanol.

-

Add the anilide from the previous step to the sodium methylate solution.

-

Boil the mixture and then allow it to stand for 15 hours at room temperature.

-

Dilute the reaction mixture with cold water and acidify with 1 N HCl to a pH of 4.

-

Collect the resulting solid ester, methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, by filtration.

-

Wash the solid with water and dry it in the air to obtain colorless, block-shaped crystals. The reported yield is 89%.[3]

The Power of X-ray Crystallography in Drug Discovery

Single-crystal X-ray diffraction is an indispensable technique for unambiguously determining the three-dimensional structure of molecules at atomic resolution.[4][5] This method provides precise measurements of molecular dimensions, bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-activity relationships (SAR) of drug candidates.[6] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays contain the information needed to reconstruct the electron density map of the molecule and, consequently, its atomic arrangement.[7]

Experimental Workflow for Crystal Structure Determination

Caption: A generalized workflow for small molecule X-ray crystallography.

For the title compound, the crystal structure was determined using a Bruker-Apex2 diffractometer with MoKα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².[8]

Molecular and Crystal Structure Analysis

The molecular structure of methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate reveals several key features that influence its chemical behavior and biological activity.[3]

Caption: 2D representation of the title compound's molecular structure.

The benzothiazine ring is not planar and adopts a conformation that is intermediate between a twist-boat and a sofa form.[3] The sulfur (S1) and carbon (C8) atoms deviate from the mean plane of the other atoms in the ring.[3] A notable feature is the steric repulsion between the methyl group at the C4 position and the ester group at the C3 position. This steric hindrance forces the ester substituent to turn towards the endocyclic double bond.[3]

In the crystal lattice, the molecules are organized into columns that extend along the direction. This packing is stabilized by a combination of intermolecular N—H⋯O hydrogen bonds and π-stacking interactions between the aromatic rings of adjacent molecules.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁NO₄S |

| Formula Weight | 253.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5676 (3) |

| b (Å) | 15.1539 (5) |

| c (Å) | 12.9436 (5) |

| β (°) | 94.171 (4) |

| Volume (ų) | 1480.4 (1) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.446 |

| µ (mm⁻¹) | 0.237 |

| F(000) | 684 |

| Data obtained from Ukrainets et al. (2017)[9] |

Broader Context and Future Directions

The detailed structural elucidation of methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate provides a solid foundation for the design of new analogues with enhanced pharmacological profiles. The presence of the methyl group at the C4 position has been shown to be a bioisosteric replacement for a hydroxyl group, leading to compounds with significant analgesic effects.[10] By understanding the precise spatial arrangement and intermolecular interactions, medicinal chemists can make targeted modifications to the scaffold to improve properties such as potency, selectivity, and pharmacokinetic profiles. The crystallographic data for this and related compounds are archived in the Cambridge Structural Database (CSD), a comprehensive resource for small-molecule crystal structures that is invaluable for researchers in drug discovery and materials science.[11][12]

References

- 1. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and crystal structure of methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 5. rigaku.com [rigaku.com]

- 6. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 7. azolifesciences.com [azolifesciences.com]

- 8. mdpi.com [mdpi.com]

- 9. New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 12. CCDC – The Cambridge Crystallographic Data Centre – StudySmarter – Talents [talents.studysmarter.co.uk]

An In-Depth Technical Guide to the In Vitro Evaluation of 2,1-Benzothiazine-Based Enzyme Inhibitors

This guide provides a comprehensive overview of the principles, methodologies, and data interpretation integral to the in vitro characterization of 2,1-benzothiazine derivatives as enzyme inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established protocols with field-proven insights to facilitate robust and reproducible inhibitor evaluation.

Section 1: The 2,1-Benzothiazine Scaffold: A Privileged Structure in Medicinal Chemistry

The 2,1-benzothiazine scaffold is a heterocyclic motif of significant interest in pharmacology and drug discovery. It is recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. Structurally, it is a bioisostere of 1,2-benzothiazine, a core component of well-known non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam.[1]

Derivatives of the broader benzothiazine class have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, and neuroprotective effects.[1][2][3] Specifically, compounds featuring the 2,1-benzothiazine 2,2-dioxide core have been successfully developed as potent and selective inhibitors of key enzymes, making them promising candidates for therapeutic development against various diseases.[1][4]

Section 2: Key Enzyme Targets

While the versatility of the scaffold is broad, several enzyme families have emerged as primary targets for 2,1-benzothiazine-based inhibitors.

-

Monoamine Oxidases (MAO-A & MAO-B): These mitochondrial flavoenzymes are critical for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Inhibition of MAOs is a clinically validated strategy for treating depression and neurodegenerative disorders such as Parkinson's disease.[1] Numerous studies have reported 2,1-benzothiazine derivatives with potent, low-micromolar inhibitory activity against both MAO-A and MAO-B.[4][5]

-

Proteases (e.g., Human Neutrophil Elastase - HNE): Serine proteases like HNE are involved in inflammatory processes.[6] An imbalance between HNE and its endogenous inhibitors can lead to tissue damage in diseases like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome.[6][7] The benzothiazine scaffold has been explored for its potential to inhibit these destructive enzymes.[6][8]

-

Cholinesterases (AChE & BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are cornerstone therapies for Alzheimer's disease. Dimeric compounds featuring the related 1,2-benzothiazine scaffold have shown significant inhibitory potential against both enzymes.[9]

-

Other Targets: The structural versatility of benzothiazines has led to their evaluation against other important enzymes, including aldose reductase (implicated in diabetic complications)[10], cyclooxygenases (COX-1 & COX-2, for anti-inflammatory effects)[2], and urease (a virulence factor in bacterial infections).[11]

Section 3: Foundational Principles of In Vitro Enzyme Inhibition

A robust in vitro study is built on the principles of enzyme kinetics. The goal is to quantify how a compound interferes with an enzyme's catalytic activity.

-

IC50 (Half-maximal Inhibitory Concentration): This is the most common metric derived from initial screening. It represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. It is a measure of potency but is dependent on the experimental setup (e.g., substrate concentration).

-

Mechanism of Inhibition (MoI): Understanding how a compound inhibits an enzyme is critical for lead optimization. Assays are designed to distinguish between different mechanisms[12]:

-

Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[12][13]

-

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound.[12]

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition is rare but becomes more potent as substrate concentration increases.[12]

-

Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, permanently deactivating it.[14]

-

Section 4: Core Experimental Workflow for Inhibitor Characterization

The journey from a synthesized compound to a well-characterized inhibitor follows a logical, multi-stage process. This workflow ensures that resources are focused on the most promising candidates.

Caption: The drug discovery cascade for enzyme inhibitors.

Section 5: Detailed Methodologies for In Vitro Assays

The choice of assay technology is critical and depends on the enzyme target, available reagents, and desired throughput. Fluorescence-based methods are widely used due to their high sensitivity and adaptability to high-throughput screening (HTS) formats.[15]

Protocol 1: General Fluorescence-Based Assay for High-Throughput Screening

This protocol describes a universal workflow for screening compounds against a protease using a Förster Resonance Energy Transfer (FRET) substrate. The principle relies on the cleavage of a peptide linker separating a fluorophore-quencher pair, resulting in a measurable increase in fluorescence.[16][17]

Self-Validating System: The inclusion of a potent, known inhibitor (Positive Control) and a vehicle-only control (Negative Control) in every plate is non-negotiable. The positive control validates that the assay can detect inhibition, while the negative control defines the 100% activity window.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20). Ensure buffer components do not interfere with the assay.[18]

-

Dilute the target enzyme to a working concentration (e.g., 2X final concentration) in ice-cold Assay Buffer. The optimal concentration should be determined empirically to be in the linear range of the reaction velocity.

-

Prepare the FRET substrate at a working concentration (e.g., 2X final concentration) in Assay Buffer. The concentration is typically at or below the Michaelis constant (Km) for inhibitor screening.[12]

-

Prepare test compounds by creating a dilution series in 100% DMSO. Then, perform a secondary dilution into Assay Buffer to create a 10X final concentration stock plate. This minimizes the final DMSO concentration in the assay well to ≤1%.

-

-

Assay Execution (384-well format):

-

Using a liquid handler, dispense 2.5 µL of 10X test compound, positive control, or vehicle control (Assay Buffer with equivalent DMSO concentration) into a black, low-volume 384-well plate.[18]

-

Add 12.5 µL of the 2X enzyme solution to all wells.

-

Causality Check: Incubate the plate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for achieving equilibrium and accurately assessing the potency of reversible or time-dependent inhibitors.

-

Initiate the reaction by adding 10 µL of the 2X FRET substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately transfer the plate to a fluorescence plate reader.

-

Monitor the increase in fluorescence intensity (e.g., Excitation/Emission wavelengths specific to the fluorophore) kinetically over 30-60 minutes at a constant temperature (e.g., 37°C).

-

Protocol 2: Specific Assay - Determination of MAO-A and MAO-B Inhibition

This protocol is adapted from established methods for assessing the inhibition of recombinant human MAO-A and MAO-B.[1] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation, using a sensitive fluorescent detection system.

Self-Validating System: Kynuramine is a non-selective substrate, but using specific enzymes (recombinant MAO-A or MAO-B) allows for isoform-specific inhibition analysis. Clorgyline (MAO-A selective) and Selegiline (MAO-B selective) should be used as positive controls for their respective assays.

Caption: Inhibition of MAO-A by a 2,1-benzothiazine derivative.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Enzyme: Recombinant human MAO-A or MAO-B. Dilute in Assay Buffer.

-

Substrate: Kynuramine dihydrobromide. Prepare a stock in water.

-

Detection Reagent: Prepare a mix containing horseradish peroxidase (HRP) and a fluorogenic peroxidase substrate (e.g., Amplex Red) in Assay Buffer. Protect from light.

-

Inhibitors: Prepare a 10-point, 3-fold serial dilution of the 2,1-benzothiazine test compound in DMSO.

-

-

Assay Procedure (96-well format):

-

Add 20 µL of Assay Buffer to each well of a black 96-well plate.

-

Add 1 µL of the serially diluted test compound or control (DMSO for 100% activity, known inhibitor for 0% activity) to the appropriate wells.

-

Add 20 µL of the diluted enzyme solution (MAO-A or MAO-B) to each well.

-

Causality Check: Pre-incubate the mixture for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

Add 20 µL of the substrate solution to initiate the reaction.

-

Incubate for 20 minutes at 37°C.

-

Stop the reaction and develop the signal by adding 100 µL of the HRP/Amplex Red detection reagent.

-

Incubate for an additional 10-15 minutes at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ≈ 530/590 nm for Amplex Red).

-

Section 6: Data Analysis, Interpretation, and Validation

Raw data from the plate reader must be converted into meaningful inhibition values.

-

Calculate Percent Inhibition:

-

First, correct for background by subtracting the average signal from wells containing no enzyme.

-

The percent inhibition for each inhibitor concentration is calculated using the signals from the high (100% activity, vehicle only) and low (0% activity, potent inhibitor) controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Low) / (Signal_High - Signal_Low))

-

-

Determine IC50 Value:

-

Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

-

Fit the resulting dose-response curve to a four-parameter logistic equation (sigmoidal dose-response with variable slope) using software like GraphPad Prism or R. The IC50 is the concentration at which the curve crosses the 50% inhibition mark.

-

| Compound | Target Enzyme | Reported IC50 (µM) | Reference |

| Derivative 9e | MAO-A | 1.04 ± 0.01 | [1][5] |

| Derivative 9h | MAO-B | 1.03 ± 0.17 | [1][5] |

| Derivative 5k | Urease | 9.8 ± 0.023 | [11] |

| Derivative 8d | Aldose Reductase | 0.11 | [10] |

| Note: Compounds 5k and 8d are 1,2-benzothiazine derivatives, included to show the broader potential of the benzothiazine class. |

-

Mechanism of Action (MoA) Studies:

-

To determine the mechanism of inhibition, enzyme velocity is measured at various substrate and inhibitor concentrations.[12]

-

Data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate concentration]). The pattern of line intersections is characteristic of a specific inhibition modality (e.g., intersecting on the y-axis for competitive inhibition).[14][19]

-

Section 7: Secondary Assays in Drug Development

A potent inhibitor is only a starting point. For a compound to be a viable drug candidate, it must also be selective and possess favorable drug-like properties.[20]

-

Selectivity Assays: A compound's activity should be tested against related enzymes (e.g., MAO-A vs. MAO-B) and a panel of unrelated targets to identify potential off-target effects. High selectivity is crucial for minimizing side effects.

-

In Vitro DMPK (Drug Metabolism and Pharmacokinetics): These assays predict how a drug might behave in a living system.[21]

-

CYP450 Inhibition: Assesses whether the compound inhibits major cytochrome P450 enzymes, which are responsible for metabolizing most clinical drugs. Inhibition can lead to dangerous drug-drug interactions (DDIs).[22][23][24]

-

Metabolic Stability: Measures how quickly the compound is metabolized by liver microsomes or hepatocytes. A compound that is metabolized too rapidly will have a short half-life in the body, limiting its therapeutic effect.[21]

-

Section 8: Troubleshooting Common Assay Problems

Even with a robust protocol, issues can arise. A systematic approach to troubleshooting is essential.[18][25]

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Signal | Inactive enzyme (degradation, improper storage).Incorrect plate reader settings (wavelength, gain).Omission of a key reagent. | Run a positive control with a known active substrate.Verify filter sets and instrument settings against the fluorophore's specs.[25]Carefully review the protocol and pipetting steps. |

| High Background | Substrate instability/autohydrolysis.Contaminated buffers or reagents.Compound autofluorescence. | Run a "substrate only" control well without enzyme.Prepare fresh reagents from stock solutions.Pre-read the plate after compound addition but before adding other reagents to check for interference. |

| Poor Reproducibility | Pipetting errors, especially with small volumes.Incomplete mixing of reagents.Temperature fluctuations across the plate. | Use calibrated pipettes; avoid pipetting volumes < 2 µL.Gently mix the plate after each reagent addition.Ensure adequate incubation time for the plate to reach thermal equilibrium in the reader. |

| Atypical Dose-Response | Compound insolubility at high concentrations.Complex inhibition mechanism.Assay artifact (e.g., aggregation). | Check compound solubility in assay buffer.Perform detailed MoA studies to investigate kinetics.[12]Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. |

Section 9: Conclusion and Future Perspectives

The in vitro evaluation of 2,1-benzothiazine-based enzyme inhibitors is a cornerstone of modern drug discovery. By employing a systematic workflow that combines high-throughput screening, detailed kinetic characterization, and early assessment of drug-like properties, researchers can efficiently identify and optimize promising lead candidates. The methodologies described herein provide a robust framework for these studies, emphasizing the importance of rigorous controls, mechanistic understanding, and a proactive approach to troubleshooting. As new biological targets emerge, the principles outlined in this guide will remain essential for unlocking the full therapeutic potential of the versatile 2,1-benzothiazine scaffold.

References

- 1. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. researchgate.net [researchgate.net]

- 5. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Optimization of N-benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2-Benzothiazine 1,1-dioxide carboxylate derivatives as novel potent inhibitors of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fiveable.me [fiveable.me]

- 15. mdpi.com [mdpi.com]

- 16. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. docs.abcam.com [docs.abcam.com]

- 19. mdpi.com [mdpi.com]

- 20. youtube.com [youtube.com]

- 21. labcorp.com [labcorp.com]

- 22. In vitro cytochrome P450 inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Drug metabolism and drug interactions: application and clinical value of in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

The Vanguard of Antitubercular Warfare: A Technical Guide to the Discovery of Novel Benzothiazinones

Abstract

Tuberculosis (TB), a specter of infectious disease, continues to claim millions of lives annually, fueled by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). This dire landscape necessitates the urgent discovery of novel therapeutics with unique mechanisms of action. Among the most promising new classes of antitubercular agents are the 8-nitro-4H-benzo[e][1][2]thiazin-4-ones, or benzothiazinones (BTZs). These compounds exhibit remarkable potency against both drug-sensitive and resistant Mtb strains. This in-depth technical guide provides a comprehensive overview of the discovery and preclinical development of novel BTZ antitubercular agents. We will delve into their innovative mechanism of action, explore the synthetic strategies for their creation, detail the critical in vitro and in vivo evaluation methodologies, and analyze the structure-activity relationships that drive their potent efficacy. This guide is intended for researchers, scientists, and drug development professionals dedicated to the global fight against tuberculosis.

Unmasking the Achilles' Heel of M. tuberculosis: The Benzothiazinone Mechanism of Action

The remarkable efficacy of benzothiazinones stems from their highly specific targeting of a critical enzyme in the mycobacterial cell wall synthesis pathway: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[3][4][5] The mycobacterial cell wall is a unique and complex structure, essential for the bacterium's survival and virulence, making its biosynthetic pathways an attractive target for drug development.